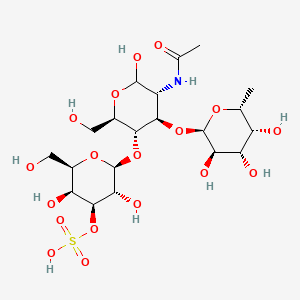![molecular formula C24H23NO2 B584264 naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone CAS No. 1413427-49-2](/img/structure/B584264.png)
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH-018 (Indole-d5) 4-Hydroxypentyl is labelled JWH-018 4-hydroxypentyl which is a urinary metabolite of JWH-018 which acts as an annabinoid receptor.
(±)-JWH 018 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 5, 6, 7, and 8 positions. It is intended for use as an internal standard for the quantification of (±)-JWH 018 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. JWH 018 is one of several synthetic CBs which have been included in smoking mixtures. (±)-JWH 018 N-(4-hydroxypentyl) metabolite is a urinary metabolite of JWH 018, characterized by monohydroxylation of the N-alkyl chain. Its biological actions are unknown.
Métodos De Preparación
The preparation of naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone involves synthetic routes that typically include the introduction of deuterium atoms into the molecular structure. The synthesis starts with the parent compound JWH 018, followed by hydroxylation at the pentyl chain and subsequent deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone is widely used in scientific research, particularly in the fields of:
Forensic Chemistry: It serves as an internal standard for the quantification of JWH 018 metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Toxicology: Researchers use this compound to study the metabolism and toxicological effects of synthetic cannabinoids.
Pharmacology: It helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids[][4].
Mecanismo De Acción
The mechanism of action of naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone involves its interaction with cannabinoid receptors in the body. It primarily targets the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential therapeutic effects .
Comparación Con Compuestos Similares
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone is unique due to its deuterated form, which provides enhanced stability and allows for more accurate analytical measurements. Similar compounds include:
JWH 018: The parent compound, a synthetic cannabinoid.
JWH 073: Another synthetic cannabinoid with a similar structure but different side chains.
Propiedades
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/i4D,5D,12D,14D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-NXZSVEOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017314 |
Source


|
| Record name | (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1413427-49-2 |
Source


|
| Record name | (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)






